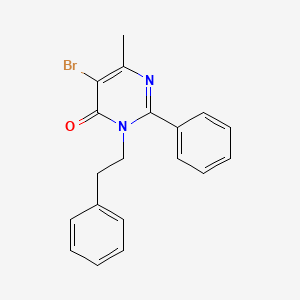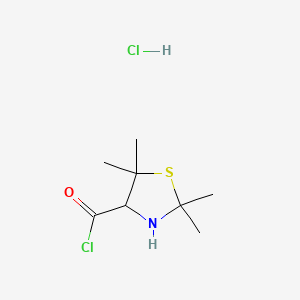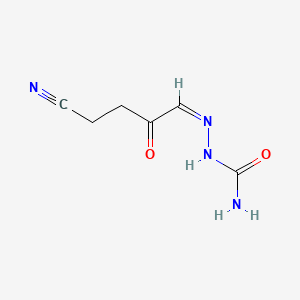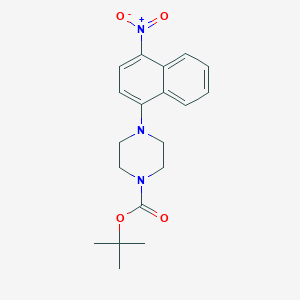![molecular formula C15H21N5O B13853227 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-methyloxy-1,5-naphthyridine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with piperazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The methyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyloxy group can yield methoxy-substituted aldehydes or acids, while reduction of the naphthyridine ring can produce dihydro derivatives.
Scientific Research Applications
4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine involves its interaction with specific molecular targets. The naphthyridine ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A simpler analog without the methyloxy and piperazine groups.
6-Methyloxy-1,5-naphthyridine: Lacks the ethyl and piperazine groups.
4-Ethyl-1-piperazinamine: Does not contain the naphthyridine ring.
Uniqueness
4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine is unique due to the combination of the naphthyridine ring, methyloxy group, and piperazine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21N5O |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]piperazin-1-amine |
InChI |
InChI=1S/C15H21N5O/c1-21-14-3-2-13-15(18-14)12(4-6-17-13)5-7-19-8-10-20(16)11-9-19/h2-4,6H,5,7-11,16H2,1H3 |
InChI Key |
SNOJBMJEHKTKJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)CCN3CCN(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
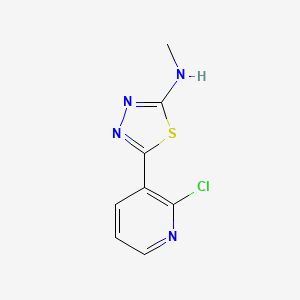
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
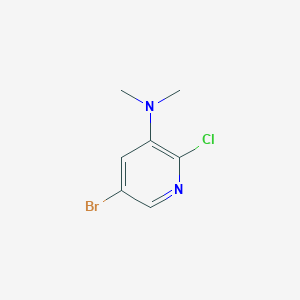
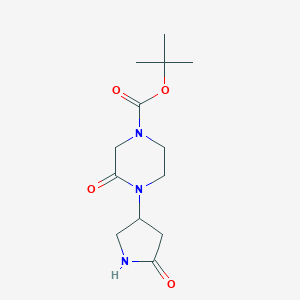
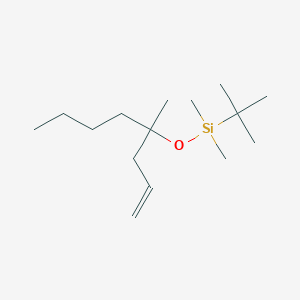
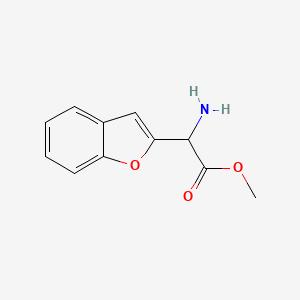
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)

